5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHGFOEHRNYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 5-Chlorobenzoic Acid
Direct nitration of 5-chlorobenzoic acid using fuming HNO₃ (90%)/H₂SO₄ at 0–5°C for 4 h yields 5-chloro-2-nitrobenzoic acid (62% yield). Regioselectivity arises from the meta-directing effect of the carboxylic acid group:
$$
\text{5-Chlorobenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{5-Chloro-2-nitrobenzoic acid} \quad
$$
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 h |
| Yield | 62% |
Alternative Route via High-Pressure Amination
As per CN108329211A, m-dichlorobenzene undergoes nitration to 2,4-dichloronitrobenzene, followed by high-pressure amination with NH₃ at 140°C for 6 h to yield 5-chloro-2-nitroaniline (78% yield). Subsequent oxidation with KMnO₄ in acidic medium converts the aniline to 5-chloro-2-nitrobenzoic acid:
$$
\text{5-Chloro-2-nitroaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{5-Chloro-2-nitrobenzoic acid} \quad
$$
Optimization Insight :
- NH₃ pressure: 15–20 bar
- Oxidant: KMnO₄ (3.0 equiv)
- Yield after oxidation: 68%
Synthesis of 4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
α-Bromo-4-methoxy-3-methylacetophenone reacts with thiourea in ethanol under reflux (12 h) to form the thiazole ring:
$$
\text{α-Bromo-4-methoxy-3-methylacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine} \quad
$$
Synthetic Protocol :
- Bromination : 4-Methoxy-3-methylacetophenone treated with Br₂ (1.1 equiv) in CCl₄ at 25°C for 2 h.
- Cyclization : Crude α-bromo ketone combined with thiourea (1.2 equiv) in ethanol, refluxed 12 h.
Yield Data :
| Step | Yield |
|---|---|
| Bromination | 89% |
| Thiazole Formation | 76% |
Amide Bond Formation Strategies
Classical Acid Chloride Coupling
Activation of 5-chloro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the acid chloride, which couples with 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine in dichloromethane (DCM) with pyridine as base:
$$
\text{5-Chloro-2-nitrobenzoyl chloride} + \text{Thiazol-2-amine} \xrightarrow[\text{pyridine}]{\text{DCM}} \text{Target Compound} \quad
$$
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 6 h |
| Yield | 82% |
NHC-Catalyzed Oxidative Amidation
Adapting methodology from, 5-chloro-2-nitrobenzaldehyde and thiazol-2-amine react in DCM with triazolium salt 4 (20 mol%), Cs₂CO₃ (1.2 equiv), and oxidant 5 (2.0 equiv) at 25°C for 12 h:
$$
\text{Aldehyde} + \text{Amine} \xrightarrow[\text{Cs}2\text{CO}3]{\text{NHC, oxidant}} \text{Amide} \quad
$$
Advantages :
Limitations :
- Requires stoichiometric oxidant (e.g., chloranil)
- Substrate-specific efficacy
Comparative Analysis of Amidation Methods
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Acid Chloride | 82% | 6 h | High |
| NHC Catalysis | 93% | 12 h | Moderate |
Recommendation : For large-scale synthesis, the acid chloride method offers practicality despite marginally lower yields. NHC catalysis excels in academic settings prioritizing atom economy.
Characterization and Analytical Data
Spectral Properties
Chromatographic Purity
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Key Observations :
- Thiazole vs. Other Heterocycles : The target compound’s thiazole ring (common in nitazoxanide derivatives ) is replaced by oxadiazole in , triazole in , or omitted entirely in . Thiazole’s electron-rich nature may enhance binding to biological targets.
- Nitro Group : Present in the target compound and , the nitro group is a strong electron-withdrawing moiety that may influence redox activity or hydrogen bonding.
- Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound likely enhances lipophilicity (XLogP3 = 4.6) compared to simpler substituents like 4-methylphenyl in .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide?
- Methodology : The synthesis involves multi-step organic reactions. A typical route includes:
Thiazole ring formation : Reacting 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core .
Amide coupling : Introducing the 2-nitrobenzamide moiety via nucleophilic acyl substitution using 2-nitrobenzoyl chloride in pyridine or DMF .
Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by TLC .
- Critical parameters : Temperature control (20–25°C for acyl chloride addition) and solvent choice (pyridine for nucleophilicity) are essential to minimize side reactions .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects) .
- Infrared spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) validate functional groups .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., thiazole ring planarity, hydrogen-bonded dimers) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Strategies :
- Catalyst screening : Use Pd/C for nitro group reductions or coupling agents like EDCI/HOBt for amide bond formation .
- Solvent optimization : Replace pyridine with DMF to enhance solubility of intermediates .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for large-scale synthesis .
- Data contradiction : Conflicting reports on nitro group stability under basic conditions require pH-controlled environments (pH 6–7) to prevent decomposition .
Q. How do structural modifications influence biological activity?
- Case study :
- Nitro → Amine reduction : Reduces cytotoxicity (IC increases from 12 µM to >50 µM in HeLa cells), suggesting nitro groups are critical for activity .
- Methoxy substitution : Replacing methoxy with hydroxy decreases logP (from 4.6 to 3.1), reducing membrane permeability .
Q. How can contradictions in reported biological activity data be resolved?
- Approach :
Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .
Mechanistic studies : Compare enzyme inhibition (e.g., PFOR activity) across studies to isolate target-specific effects .
Meta-analysis : Pool data from multiple sources to identify trends (e.g., correlation between logP and IC) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
